molecular formula C15H18N4OS B1388409 N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxybenzo[d]thiazol-2-amine CAS No. 1177336-44-5

N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxybenzo[d]thiazol-2-amine

Cat. No.: B1388409
CAS No.: 1177336-44-5
M. Wt: 302.4 g/mol
InChI Key: RNAVPEOLFDLLRM-UHFFFAOYSA-N
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Description

N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxybenzo[d]thiazol-2-amine is a complex organic compound characterized by its imidazole and benzo[d]thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxybenzo[d]thiazol-2-amine typically involves multiple steps, starting with the preparation of the imidazole and benzo[d]thiazole rings. The imidazole ring can be synthesized through the reaction of 1,2-diamines with α-haloketones or α-haloaldehydes under acidic conditions. The benzo[d]thiazole ring is often formed through the cyclization of 2-aminothiophenols with carboxylic acids or their derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxybenzo[d]thiazol-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its imidazole and benzo[d]thiazole rings make it a versatile intermediate in organic synthesis.

Biology: N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxybenzo[d]thiazol-2-amine has shown potential as a biological probe in studying enzyme activities and receptor binding. Its structural features allow it to interact with various biological targets.

Medicine: This compound has been investigated for its therapeutic potential, particularly in the treatment of neurological disorders and inflammation. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties contribute to the development of new materials and technologies.

Mechanism of Action

The mechanism by which N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxybenzo[d]thiazol-2-amine exerts its effects involves its interaction with specific molecular targets. The imidazole ring can act as a ligand for metal ions, while the benzo[d]thiazole moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

  • Imidazole derivatives

  • Benzo[d]thiazole derivatives

  • Other heterocyclic compounds

Uniqueness: N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxybenzo[d]thiazol-2-amine stands out due to its unique combination of imidazole and benzo[d]thiazole rings, which provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

6-ethoxy-N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-2-20-12-4-5-13-14(10-12)21-15(18-13)17-6-3-8-19-9-7-16-11-19/h4-5,7,9-11H,2-3,6,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNAVPEOLFDLLRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NCCCN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-(1H-imidazol-1-yl)propyl)-6-ethoxybenzo[d]thiazol-2-amine
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